N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-19-12-4-6-14(7-5-12)22(17,18)16-10-13-11-20-15(21-13)8-2-3-9-15/h4-7,13,16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEGTYXMSOHRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide involves several steps. One common method starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives. These derivatives are typically synthesized from aliphatic compounds and γ-lactones through condensation reactions in the presence of sodium ethoxide . The resulting spiroketal structures are then reacted with appropriate sulfonamide precursors under controlled conditions to yield the final compound.
Chemical Reactions Analysis
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, in the industry, it is utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Core Variations
a) 1,4-Dioxaspiro[4.5]decane Derivatives
Compounds such as (S,E)-N-(4-methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S07) feature a larger spiro ring (4.5 vs. 4.4), altering steric and electronic profiles. The increased ring size in S07 may reduce strain but lower metabolic stability compared to the 4.4 system. Synthesis of S07 achieved 91% yield via α-allyl bromide intermediates, with minor impurities (7.4 mol% dialkylated amine) .
b) 1,4-Dioxaspiro[4.4]nonane Derivatives
- This substitution may reduce bioavailability due to increased polarity.
- N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide (): The bulky naphthamide group (C21H25NO4, MW 355.4) likely decreases solubility but improves lipophilicity, favoring membrane permeability. No melting/boiling points are reported, suggesting challenges in crystallization .
Sulfonamide Substituent Modifications
a) Antitumor Sulfonamides (E7010 and E7070)
- E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide): Shares the 4-methoxybenzenesulfonamide group with the target compound but lacks the spirocyclic core. E7010 disrupts tubulin polymerization, demonstrating oral antimitotic activity. Its clinical progression highlights the pharmacophore importance of the methoxy-sulfonamide motif .
- E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide): Features dual sulfonamide groups and an indole ring, causing G1/G2 cell cycle arrest. Unlike the target compound, E7070’s disulfonamide structure enhances hydrogen-bonding capacity, influencing gene expression profiles .
b) Crystal Structure Analogs
Compounds like 4-methoxy-N-(4-methylphenyl)-benzenesulfonamide exhibit planar sulfonamide geometries stabilized by hydrogen bonds. The spirocyclic core in the target compound likely disrupts planarity, reducing crystallinity but improving conformational flexibility for target binding .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H25NO4
- Molecular Weight : 319.4 g/mol
The spirocyclic structure of this compound is believed to contribute to its biological properties, particularly in interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The methoxybenzenesulfonamide moiety enhances its binding affinity to biological targets, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : The unique structure may allow it to disrupt cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, potentially beneficial for autoimmune conditions.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting a promising avenue for further development.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Research
A recent study investigated the anticancer effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 5 |
| 25 | 60 | 20 |
| 50 | 30 | 50 |
Anti-inflammatory Studies
In vivo studies on animal models of inflammation revealed that administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels.
Q & A
Q. Example Optimization Results :
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| H2SO4 | 70 | 68 |
| p-TsOH | 60 | 72 |
| BF3·OEt2 | 50 | 58 |
Basic: What assays evaluate the compound’s enzyme inhibition potential?
- Kinetic Assays : Measure IC50 against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectrophotometry .
- Fluorescence Polarization : Quantify binding affinity to proteins like serum albumin .
- Microscale Thermophoresis (MST) : Determine dissociation constants (Kd) for low-abundance targets .
Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with 4-chloro) and compare bioactivity .
- Molecular Docking : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., COX-2 or HIV protease) .
- Free-Wilson Analysis : Quantify contributions of spiroketal and sulfonamide moieties to antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
